(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide
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Overview
Description
The compound seems to be a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives are known for their various biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazol derivatives is characterized by a fused biheterocycle which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Scientific Research Applications
Photodynamic Therapy Applications
Compounds structurally related to "(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide" have been investigated for their potential in photodynamic therapy (PDT). For example, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have shown promising properties as Type II photosensitizers for the treatment of cancer in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Screening
Another research direction involves the synthesis and antimicrobial screening of derivatives incorporating thiazole rings. Studies have synthesized series of compounds for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, and for their inhibitory action against strains of fungi. Thiazole derivatives have demonstrated valuable therapeutic intervention potential for the treatment of microbial diseases (Desai et al., 2013).
Synthesis of Pharmaceutical Intermediates
Research on the synthesis of intermediates for pharmaceutical applications includes the development of compounds for radiolabeled imaging agents, indicating the versatility of these chemical structures in contributing to the synthesis of diagnostic and therapeutic agents. An example includes the synthesis of intermediates for 18F-fallypride, a compound used in PET imaging (Jing, 2004).
Future Directions
The future directions for research on benzo[d]thiazol derivatives could involve the development of new heterocycles containing 1,2,3-triazole moieties that decrease the development of tumor cells . Additionally, these compounds could be potential bioisosteres of salicylidene acylhydrazides, a known class of type III secretion inhibitors .
properties
IUPAC Name |
2,6-dimethoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-5-12-22-18-15(26-4)10-7-11-16(18)27-20(22)21-19(23)17-13(24-2)8-6-9-14(17)25-3/h5-11H,1,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGBVQYQIYIKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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